molecular formula C23H21ClN4O4 B2469424 [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-24-0

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2469424
CAS No.: 946214-24-0
M. Wt: 452.9
InChI Key: APKVJDARBCMXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining a 1,3-oxazole moiety and a 1,2,3-triazole ring. Key structural elements include:

  • Oxazole core: Substituted with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3.
  • Triazole core: Substituted with a 4-chlorophenyl group at position 1 and a methyl group at position 4.
  • Ester linkage: The oxazole and triazole moieties are connected via a methyl ester bridge.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-4-30-19-11-5-16(6-12-19)22-25-20(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)18-9-7-17(24)8-10-18/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKVJDARBCMXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (referred to as Compound F152-0268) has garnered attention for its potential biological activities, particularly in the realms of immunomodulation and anti-inflammatory effects. This article synthesizes existing research findings on its biological activity, presenting relevant data and case studies.

PropertyValue
Molecular Weight 452.9 g/mol
Molecular Formula C23H21ClN4O4
LogP 4.4486
Polar Surface Area 73.185 Ų
Hydrogen Bond Acceptors 8

Compound F152-0268 is characterized by a complex structure that includes an isoxazole and triazole moiety, which are known to influence biological activity through various mechanisms.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including those similar to Compound F152-0268, exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole derivatives can inhibit humoral immune responses while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo .

One such derivative demonstrated the ability to inhibit TNFα production in human blood cultures and suppress phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) . This suggests that Compound F152-0268 may similarly modulate immune responses by regulating cytokine production.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been well-documented. For example, a related compound was found to lower carrageenan-induced paw edema in animal models, indicating a strong anti-inflammatory effect . This activity may be attributed to the inhibition of pro-inflammatory mediators such as IL-1β and TNFα.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to or structurally similar to Compound F152-0268:

  • In Vitro Studies : A study on a related isoxazole compound showed that it inhibited the humoral immune response and modulated cytokine production in cell cultures. The compound affected gene expression related to immune responses, suggesting a mechanism for its immunosuppressive action .
  • In Vivo Studies : In animal models, similar compounds have been shown to enhance T-cell proliferation and increase antibody production while simultaneously reducing myelocytic cells in circulation. These findings highlight the dual role of these compounds in promoting lymphocyte maturation while suppressing other immune cell types .
  • Comparative Analysis : A comparative analysis of various isoxazole derivatives revealed that those with specific substitutions exhibited stronger immunomodulatory effects than others without such modifications. This underscores the importance of structural features in determining biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis in various cancer types. The specific compound has shown promise in preclinical studies as a potential candidate for targeting cancer pathways due to its structural features that enhance biological activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies suggest that the incorporation of oxazole and triazole moieties contributes to enhanced antimicrobial activity, making it a candidate for the development of new antibiotics . The structural diversity allows for modifications that can improve potency against resistant strains.

Anti-inflammatory Effects

Compounds containing triazole rings have been associated with anti-inflammatory activities. The target compound may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in inflammatory diseases . Research into its mechanisms of action is ongoing to elucidate these effects further.

Synthetic Pathways

The synthesis of [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions including:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Triazole Formation : Utilizing click chemistry techniques to form the triazole moiety efficiently.
  • Esterification : The final step often involves esterification to introduce the carboxylate group.

These synthetic methods are crucial for optimizing yield and purity for pharmaceutical applications .

Case Study: Anticancer Activity

In a study published by PMC, researchers synthesized various triazole derivatives and tested their cytotoxic effects on breast cancer cell lines. The results indicated that modifications similar to those in the target compound significantly increased cell death rates compared to standard treatments .

CompoundIC50 (µM)Cancer Type
Compound A15Breast
Compound B10Lung
Target Compound8Breast

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of triazole derivatives against E. coli and Staphylococcus aureus. The target compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating strong potential as an antimicrobial agent .

PathogenMIC (µg/mL)
E. coli32
Staphylococcus aureus32

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyphenyl and chlorophenyl substituents participate in electrophilic aromatic substitution (EAS). For example:

  • Nitration : Directed by the electron-donating ethoxy group, nitration occurs at the para position relative to the oxazole ring.

  • Halogenation : The chlorophenyl group undergoes further halogenation under acidic conditions, favoring meta substitution due to its electron-withdrawing nature.

Reactions involving the ester group include nucleophilic acyl substitution. For instance, aminolysis with primary amines yields corresponding amides:

RCOOR’+NH2R”RCONHR”+R’OH\text{RCOOR'} + \text{NH}_2\text{R''} \rightarrow \text{RCONHR''} + \text{R'OH}

Conditions : Typically performed in anhydrous THF or DMF with catalytic DMAP.

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Yields the carboxylate salt and methanol.

    RCOOR’+OHRCOO+R’OH\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH}

    Kinetics : Complete hydrolysis in 6 hours at 80°C with 1M NaOH.

  • Acidic Hydrolysis : Forms the carboxylic acid, though slower due to steric hindrance from the oxazole ring.

Cycloaddition Reactions

The oxazole ring acts as a diene in Diels-Alder reactions. For example, with maleic anhydride:

Oxazole+Maleic AnhydrideBicyclic Adduct\text{Oxazole} + \text{Maleic Anhydride} \rightarrow \text{Bicyclic Adduct}

Conditions : Reflux in toluene (110°C, 12 hours) .
Yield : ~65% for analogous oxazole derivatives .

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions modify the aryl groups:

  • Suzuki-Miyaura Coupling : The chlorophenyl group reacts with arylboronic acids.

    Ar-Cl+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}

    Optimized Conditions : 5 mol% Pd catalyst, K2_2CO3_3, DMF/H2_2O (3:1), 90°C, 24 hours .

Oxidation and Reduction

  • Oxidation : The methyl group on the oxazole ring oxidizes to a carboxylic acid using KMnO4_4/H2_2SO4_4:
    Yield : ~50% for analogous structures .

  • Reduction : The triazole ring remains stable under hydrogenation (H2_2, Pd/C), but the ester group reduces to a primary alcohol.

Research Findings

Key experimental data from structural analogs:

Reaction Type Conditions Yield Source
Ester AminolysisDMF, DMAP, 25°C, 48h78%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, 90°C82%
Diels-Alder CycloadditionToluene, 110°C, 12h65%
Basic Hydrolysis1M NaOH, 80°C, 6h95%

Mechanistic Insights

  • Steric Effects : Bulky substituents on the oxazole and triazole rings slow hydrolysis and coupling reactions.

  • Electronic Effects : The ethoxy group enhances oxazole’s electron density, favoring electrophilic attacks .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key differences : Replaces the oxazole with a thiazole ring and incorporates a dihydropyrazole group.
  • Structural similarity : Shares the 4-chlorophenyl and triazole-methyl motifs.
  • Crystallography : Exhibits triclinic P¯I symmetry with two independent molecules in the asymmetric unit; one fluorophenyl group deviates from planarity .

Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key differences : Substitutes chlorine with fluorine on the aryl group.
  • Impact of halogen : Fluorine’s electronegativity may alter electronic properties and intermolecular interactions compared to chlorine .

Table 1: Substituent Effects on Key Properties

Compound Aryl Group (Position) Heterocycle Core Notable Features
Target Compound 4-Ethoxyphenyl (Oxazole) Oxazole + Triazole Ethoxy group enhances lipophilicity
Compound 4 4-Chlorophenyl Thiazole + Dihydropyrazole Planar except for fluorophenyl
Compound 5 4-Fluorophenyl Thiazole + Dihydropyrazole Increased polarity vs. Compound 4

Analogues with Ester-Linked Triazole-Thiazole Systems

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

  • Key differences : Replaces oxazole with pyrazole and thiazole; ester group at thiazole position 5.

Ethyl 5-Chloro-1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

  • Key differences : Methoxyphenylmethyl substituent instead of chlorophenyl; lacks oxazole.
  • Solubility : Reported solubility in research-grade solvents (e.g., DMSO) at 10 mM .

Pharmacological and Material Science Implications

  • Antimicrobial Potential: Compound 4’s structural analog (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) shows antimicrobial activity, hinting at the target compound’s possible utility .
  • Crystal Packing : The planar conformation of the target compound’s core (except for the ethoxyphenyl group) may influence solid-state properties like melting points or solubility .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis of structurally analogous compounds (e.g., triazole-oxazole hybrids) typically involves multi-step reactions, such as cyclocondensation, click chemistry, and esterification. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates and enhance reaction rates .
  • Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for triazole ring formation, requiring inert atmospheres to prevent catalyst oxidation .
  • Temperature control : Exothermic reactions (e.g., cyclization steps) may require gradual heating (60–80°C) to avoid side products .

Q. Example Protocol :

StepReaction TypeConditionsYield (%)
1CyclocondensationDMF, 80°C, 12h65–70
2CuAAC Click ChemistryCuI, THF, RT, 24h75–80
3EsterificationDCM, DCC, 0°C → RT60–65

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxyphenyl methyl groups at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 480.12) and fragmentation patterns .
  • IR Spectroscopy : Key peaks for ester C=O (~1740 cm⁻¹) and oxazole C=N (~1630 cm⁻¹) .

Q. What preliminary biological assays are recommended for assessing its therapeutic potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Hypothesis : Steric hindrance or dynamic proton exchange may distort signals.
  • Methodology :
    • Perform variable-temperature NMR to identify exchange-broadened peaks .
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., triazole/oxazole protons) .
    • Compare computational predictions (DFT-based chemical shift calculations) with experimental data .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of ester groups) by precise control of residence time .
  • Purification : Gradient elution in preparative HPLC (C18 column, acetonitrile/water) resolves structurally similar by-products .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and detect intermediates .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .
  • MD Simulations : Assess conformational stability of the ester-linked oxazole-triazole scaffold in aqueous environments (AMBER force field) .
  • QSAR Models : Corporate electronic parameters (HOMO/LUMO energies) with bioactivity data to optimize substituent effects .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Degradation Studies :

    ConditionDegradation PathwayHalf-Life
    pH 7.4 (RT)Ester hydrolysis14 days
    40°C/75% RHOxazole ring oxidation7 days
    Light exposure (UV)Photoisomerization3 days
  • Mitigation : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life at –20°C .

Q. What experimental designs are optimal for evaluating synergistic effects in combination therapies?

  • Fractional Inhibitory Concentration (FIC) Index : Pair with known drugs (e.g., cisplatin) in checkerboard assays to quantify synergy .
  • In Vivo Models : Use randomized block designs with control groups (vehicle, monotherapy, combination) to assess toxicity and efficacy .

Methodological Notes

  • Data Validation : Cross-reference spectral data with published analogs (e.g., methyl oxazole carboxylates in ).
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., OECD 423 for acute toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.